3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester
CAS No.: 212127-71-4
Cat. No.: VC2033546
Molecular Formula: C12H21BO3
Molecular Weight: 224.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212127-71-4 |
|---|---|
| Molecular Formula | C12H21BO3 |
| Molecular Weight | 224.11 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |
| Standard InChI Key | QNASSOWKHMKZMT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |
Introduction
Chemical Identity and Structural Properties
3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester, with the CAS number 212127-71-4, is an organoboron compound belonging to the class of boronic acid pinacol esters. This compound has a molecular formula of C12H21BO3 and a molecular weight of 224.1 g/mol . The structure features a boron atom linked to a vinyl group (prop-1-en-2-yl), with the boron protected by a pinacol ester moiety, and an allyloxy functional group attached to the carbon framework.
The compound is also known by several synonyms including:
-
2-(3-(allyloxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
4,4,5,5-tetramethyl-2-[1-[(2-propen-1-yloxy)methyl]ethenyl]-1,3,2-dioxaborolane
-
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-[(2-propen-1-yloxy)methyl]ethenyl]-
The SMILES notation for this compound is CC1(C)OB(OC1(C)C)C(=C)COCC=C, which represents its molecular structure in a linear text format .
Physical and Chemical Properties
Based on the analyzed data, 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester appears as a colorless to slightly yellow liquid or oily substance at room temperature. The compound contains key functional groups that contribute to its reactivity profile:
-
A boronic acid pinacol ester group (dioxaborolane)
-
An alkene moiety (vinyl group)
-
An allyloxy functional group (ether linkage to an allyl moiety)
These functional elements make it a versatile building block for various synthetic transformations. The vinyl boronic ester functionality, in particular, provides opportunities for cross-coupling reactions and stereoselective transformations .
The compound is primarily marketed for research applications, particularly in the field of synthetic organic chemistry. Most suppliers offer high-purity grades (>95%) suitable for research applications .
Synthetic Applications
3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester has significant utility in organic synthesis, primarily due to the versatile reactivity of the boronic ester functionality combined with the allyloxy and vinyl groups.
Cross-Coupling Reactions
The boronic acid pinacol ester moiety makes this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions. In these transformations, the compound can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The adjacent functional groups (allyloxy and vinyl) provide additional possibilities for synthetic elaboration following the cross-coupling events.
Stereoselective Transformations
Related Research and Comparative Analysis
Analysis of related research reveals important insights into the properties and potential applications of 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester and structurally similar compounds.
Comparison with Structurally Related Compounds
A closely related compound is 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester (CAS: 642066-70-4), which has a similar core structure but features a tetrahydropyranyl protecting group instead of an allyl group . This compound has a molecular formula of C14H25BO4 and a molecular weight of 268.16 g/mol .
The structural differences between these compounds offer insights into the flexibility of the synthetic platform:
| Compound | Protecting Group | Molecular Formula | Molecular Weight | Boiling Point |
|---|---|---|---|---|
| 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester | Allyl | C12H21BO3 | 224.10 | Not specified |
| 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester | Tetrahydropyranyl | C14H25BO4 | 268.16 | 79°C (0.1 Torr) |
The tetrahydropyranyl variant likely provides different stability properties and orthogonal deprotection conditions compared to the allyl-protected version, expanding the synthetic utility of this class of compounds .
Prop-1-en-2-ylboronic acid as a Structural Component
Another related compound is Prop-1-en-2-ylboronic acid (CAS: 14559-87-6), which represents the core structural unit without the pinacol protection or allyloxy group . This compound has a simpler molecular formula (C3H7BO2) and lower molecular weight (85.90 g/mol) . The unprotected boronic acid provides different reactivity patterns and may serve as a precursor or alternative reagent in certain synthetic applications.
Synthetic Methods and Preparation
Based on the research literature, boronic acid pinacol esters similar to 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester can be synthesized through various methods, including:
Hydroboration-Oxidation
One common approach involves the hydroboration of terminal alkynes followed by oxidation and protection with pinacol. In the context of the research presented in search result #5, cyclopropenes served as precursors for the preparation of structurally related boronic esters through copper-catalyzed hydro- and carboborylation reactions .
Cross-Coupling Approaches
Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions between boron reagents and allyl halides or allyl ethers. These approaches typically employ bis(pinacolato)diboron (B2pin2) as the boron source .
Functional Group Interconversion
The allyloxy group in 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester could potentially be introduced through alkylation of hydroxyl-containing boronic ester precursors with allyl halides or through other etherification strategies.
Analytical Characterization
Analytical characterization of 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester typically involves several spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance Spectroscopy (NMR)
1H-NMR spectroscopy is used to confirm the structure of the compound, with characteristic signals for:
-
Vinyl protons
-
Allyloxy methylene protons
-
Pinacol methyl groups
Supplier specifications often indicate that 1H-NMR spectra must be "consistent with structure" for quality control purposes .
Gas Chromatography (GC)
Gas chromatography is frequently employed to assess the purity of the compound. According to some supplier specifications, a minimum purity of 88-97% (GC) is typical for research-grade material .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume